3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one
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Overview
Description
3’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by its unique structure, which includes a bipyridine core substituted with methyl and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2,6-diphenylpyridine with suitable reagents to form the desired bipyridine derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bipyridine core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine oxides, while substitution can introduce various functional groups into the bipyridine core.
Scientific Research Applications
3’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and processes.
Medicine: Research into its potential therapeutic properties, such as anticancer or antimicrobial activity, is ongoing.
Industry: It is used in the development of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 3’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the methyl and phenyl substituents.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups at the 4 and 4’ positions.
6-Phenyl-2,2’-bipyridine: A bipyridine derivative with a phenyl group at the 6 position.
Uniqueness
3’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one is unique due to the specific positioning of the methyl and phenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62219-30-1 |
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Molecular Formula |
C23H18N2O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(3-methylpyridin-2-yl)-4,6-diphenylpyridin-2-one |
InChI |
InChI=1S/C23H18N2O/c1-17-9-8-14-24-23(17)25-21(19-12-6-3-7-13-19)15-20(16-22(25)26)18-10-4-2-5-11-18/h2-16H,1H3 |
InChI Key |
RXQWDYNAMAYPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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